molecular formula C9H6F3NO2 B1142858 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE CAS No. 175276-72-9

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE

Cat. No. B1142858
M. Wt: 217.14
InChI Key:
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Description

Hydroxy naphthol blue disodium salt, a derivative of naphthol, is a compound utilized in various scientific applications due to its unique chemical properties. It falls under the category of naphthoquinones, compounds known for their redox properties and participation in biological oxidative processes (Antônio Ventura Pinto & Solange Lisboa de Castro, 2009).

Synthesis Analysis

The synthesis of related naphthol compounds involves multiple routes, such as alkaline fusion of sodium salts, photocatalytic oxidation, and cyclization processes. The photocatalytic hydroxylation method is particularly noted for its simplicity and eco-friendliness (Zhang You-lan, 2005).

Molecular Structure Analysis

Naphthoquinones, including derivatives similar to Hydroxy naphthol blue disodium salt, have molecular structures that confer unique redox properties, facilitating various biological processes. Their structure-activity relationships have been extensively studied, showing the significance of their molecular configuration in their biological roles (Antônio Ventura Pinto & Solange Lisboa de Castro, 2009).

Chemical Reactions and Properties

Hydroxy naphthol derivatives engage in protolytic dissociation and exhibit enhanced acidity in excited states, affecting their chemical behavior significantly. This increased acidity in excited states compared to the ground state underscores their potential in various chemical applications (B. Szczepanik, 2015).

Physical Properties Analysis

The physical properties of naphthol derivatives, such as Hydroxy naphthol blue disodium salt, include their solubility, crystal morphology, and thermal behavior. These properties are crucial for their applications in organic electronics and other scientific fields (Dorota Chlebosz et al., 2023).

Chemical Properties Analysis

The chemical properties of Hydroxy naphthol blue disodium salt and its derivatives, such as their reactivity, stability, and redox behavior, are integral to their wide range of applications. These properties are largely determined by their molecular structure and the presence of specific functional groups (G. Noirbent & F. Dumur, 2020).

Scientific Research Applications

Green Chemistry and Solvent Selection

The study by Jesús Esteban, A. Vorholt, and W. Leitner (2020) discusses the valorization of sugars from lignocellulosic biomass for the production of chemicals and fuels. The dehydration of glucose or fructose and xylose can yield 5-hydroxymethylfurfural (5-HMF) and furfural, respectively. The research emphasizes the importance of selecting appropriate solvents for the biphasic dehydration process to increase productivity while minimizing undesired side reactions. The use of green solvents like ethyl acetate and methyl propionate, which are recommended by solvent selection guides, is highlighted for their environmental benefits and efficiency in the extraction process from aqueous media (Esteban, Vorholt, & Leitner, 2020).

Sustainable Access to Polymers and Functional Materials

V. M. Chernyshev, O. A. Kravchenko, and V. Ananikov (2017) review the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its prospects for use in producing monomers, polymers, and various materials. This research underscores the potential of HMF and its derivatives as sustainable alternatives to non-renewable hydrocarbon sources for the chemical industry. The derivatives discussed include 2,5-furandicarboxylic acid and 2,5-dimethylfuran, pointing towards a future where these furanic compounds could significantly contribute to the chemistry of the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).

Aqueous Media for Fluoroalkylation Reactions

The development of environmentally friendly methods for incorporating fluorinated groups into target molecules is discussed by Hai‐Xia Song et al. (2018). The study focuses on fluoroalkylation reactions in water or in the presence of water, exploring green chemistry approaches. These reactions include trifluoromethylation and difluoromethylation, among others, showcasing the use of water as a solvent or reactant under environment-friendly conditions. The findings suggest a promising direction for the synthesis of fluorine-containing compounds with improved environmental profiles (Song et al., 2018).

Catalytic Transformation to Cyclopentanones

Research by S. Dutta and N. Bhat (2021) on the catalytic conversion of biomass-derived furfurals to cyclopentanones and their derivatives reviews the use of furfural (FF) and 5-(hydroxymethyl)furfural (HMF) as feedstocks. The study highlights the advancements in developing scalable, selective, and environmentally friendly processes for converting FF and HMF to valuable petrochemical intermediates like cyclopentanone (CPN), using efficient and recyclable catalysts. This catalytic transformation represents a crucial step towards leveraging biomass-derived furanic compounds for synthesizing commercial products with significant market potential (Dutta & Bhat, 2021).

Safety And Hazards

While specific safety and hazard information for 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

3-[5-methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c1-5-4-6(7(14)2-3-13)8(15-5)9(10,11)12/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIIDKSIRKJEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938640
Record name 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile

CAS RN

175276-72-9
Record name 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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